Ácido 2-amino-2-(1H-indol-4-il)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(1H-indol-4-yl)acetic acid is an indole derivative that features an amino group and an acetic acid moiety. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in both synthetic organic chemistry and pharmaceutical research due to its potential biological activities.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-Amino-2-(1H-indol-4-yl)acetic acid typically begins with indole or its derivatives.

Key Reactions:

Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods:

Bulk Synthesis: Industrial production may involve multi-step synthesis with optimization for scale, including the use of continuous flow reactors.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products:

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Reduced forms of the compound, potentially altering the indole ring or the acetic acid moiety.

Substitution Products: Various substituted indole derivatives depending on the reagents used.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Signal Transduction: May play a role in cellular signaling pathways.

Medicine:

Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Pharmacology: Studied for its interactions with biological targets.

Industry:

Material Science:

Agriculture: Possible use in the synthesis of agrochemicals.

Aplicaciones Científicas De Investigación

Plant Growth Regulation

Auxin Activity:

2-Amino-2-(1H-indol-4-yl)acetic acid is primarily recognized as an auxin, a class of plant hormones that regulate various aspects of plant growth and development. It plays a crucial role in:

- Cell Elongation: IAA promotes the elongation of cells in stems and roots, facilitating plant growth.

- Apical Dominance: It helps maintain apical dominance by inhibiting the growth of lateral buds, allowing the main stem to grow taller.

- Root Development: Enhances root initiation and growth, which is vital for nutrient uptake.

Medicinal Chemistry

Antitumor Activity:

Research has identified derivatives of 2-amino-2-(1H-indol-4-yl)acetic acid with significant antitumor properties. Notably, compounds such as 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives have shown efficacy against solid tumors like colon and lung cancer. Here are key findings:

These compounds are particularly valuable due to their ability to overcome resistance to conventional chemotherapy agents like 5-fluorouracil.

Immunomodulatory Effects

Recent studies suggest that indole derivatives can modulate immune responses. For instance, compounds derived from 2-amino-2-(1H-indol-4-yl)acetic acid have been shown to:

- Enhance T-cell proliferation.

- Increase natural killer (NK) cell activity.

These properties indicate potential applications in immunotherapy and treatment of autoimmune diseases.

Synthesis and Derivatives

The synthesis of 2-amino-2-(1H-indol-4-yl)acetic acid derivatives has been a focus of research due to their diverse biological activities. Various synthetic routes have been developed to create compounds with improved efficacy and reduced toxicity.

Synthesis Overview:

The synthesis typically involves:

- Condensation reactions between indole derivatives and acetic acid.

- Modification of functional groups to enhance pharmacological properties.

Case Studies

Several case studies highlight the practical applications of this compound in both agricultural and pharmaceutical contexts:

Case Study 1: Agricultural Use

A study demonstrated that applying IAA to tomato plants increased fruit yield by enhancing root development and nutrient absorption.

Case Study 2: Cancer Treatment

Clinical trials involving IAA derivatives showed promising results in reducing tumor size in patients with advanced colorectal cancer, suggesting a new avenue for treatment where traditional therapies fail.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . The interaction often involves binding to the target receptors, which can lead to changes in the function of these receptors and subsequently affect the biological processes they are involved in .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways can vary widely, depending on the specific biological activity being influenced.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, the effects can be expected to be diverse .

Análisis Bioquímico

Biochemical Properties

2-Amino-2-(1H-indol-4-yl)acetic Acid, like other indole derivatives, has been found to interact with multiple receptors, making it useful in developing new derivatives . It has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Comparación Con Compuestos Similares

Tryptophan: An essential amino acid with a similar indole structure.

Indole-3-acetic acid: A plant hormone with an indole ring and acetic acid moiety.

Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness:

Functional Groups: The presence of both an amino group and an acetic acid moiety makes 2-Amino-2-(1H-indol-4-yl)acetic acid unique compared to other indole derivatives.

Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.

Actividad Biológica

2-Amino-2-(1H-indol-4-yl)acetic acid, commonly referred to as an indole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features both an amino group and an acetic acid moiety, making it distinct among indole derivatives. Its potential therapeutic applications span various fields, including anti-inflammatory and anticancer research.

Chemical Structure and Properties

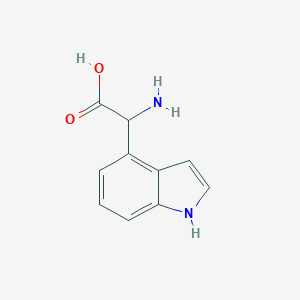

The molecular structure of 2-Amino-2-(1H-indol-4-yl)acetic acid can be represented as follows:

This structure contributes to its ability to interact with multiple biological targets, influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that 2-Amino-2-(1H-indol-4-yl)acetic acid may inhibit specific enzymes, which is crucial for its potential therapeutic effects. For example, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes . The inhibition of COX-2 is particularly relevant in the context of developing new anti-inflammatory drugs that minimize gastrointestinal side effects associated with traditional NSAIDs.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synapses. By inhibiting AChE, 2-Amino-2-(1H-indol-4-yl)acetic acid may increase acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .

Anti-Cancer Activity

A significant body of research has focused on the anticancer potential of 2-Amino-2-(1H-indol-4-yl)acetic acid. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values indicating strong activity against colon cancer cells (HCT116) compared to lung carcinoma cells (A549), suggesting selective efficacy .

| Cell Line | IC50 (µg/mL) | Comparison |

|---|---|---|

| HCT116 | 6.76 | More potent than positive control (5-Fluorouracil: 77.15 µg/mL) |

| A549 | 193.93 | Less potent than HCT116 |

Anti-inflammatory Mechanisms

In addition to its anticancer properties, 2-Amino-2-(1H-indol-4-yl)acetic acid has shown promise as an anti-inflammatory agent. Its mechanism involves the modulation of inflammatory pathways through COX inhibition and other biochemical interactions that influence cell signaling and gene expression.

Molecular Mechanisms

The biological activity of this compound is attributed to its interaction with various receptors and enzymes:

- Binding Affinity : It exhibits high affinity for multiple biological targets, impacting cellular functions.

- Gene Expression Modulation : The compound influences gene expression related to inflammation and cell proliferation.

- Cell Signaling Pathways : It affects signaling pathways that regulate cell survival and apoptosis.

Propiedades

IUPAC Name |

2-amino-2-(1H-indol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-2-1-3-8-6(7)4-5-12-8/h1-5,9,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCMPKFHUWSVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.